2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide
Overview
Description
2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide is a chemical compound with the molecular formula C4H8N2O2S2 It is characterized by the presence of two sulfanyl (thiol) groups and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide typically involves the reaction of hydrazine with a suitable thiol-containing precursor. One common method involves the reaction of hydrazine hydrate with 2-sulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can act as a reducing agent, particularly in the reduction of disulfide bonds.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Cleavage of disulfide bonds to yield thiol-containing products.
Substitution: Formation of substituted acetohydrazides.
Scientific Research Applications
2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.
Biology: Employed in biochemical studies to investigate protein folding and disulfide bond formation.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide primarily involves its thiol groups, which can participate in redox reactions. The compound can reduce disulfide bonds in proteins and other biomolecules, thereby altering their structure and function. This reduction process involves the transfer of electrons from the thiol groups to the disulfide bonds, resulting in the formation of thiol-containing products.
Comparison with Similar Compounds
Similar Compounds
Dithiothreitol (DTT): A widely used reducing agent with similar thiol groups.
2-Mercaptoethanol: Another thiol-containing reducing agent.
Glutathione: A naturally occurring tripeptide with thiol groups that acts as an antioxidant.
Uniqueness
2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide is unique due to its specific structure, which combines two thiol groups with an acetohydrazide moiety. This combination provides distinct chemical properties and reactivity compared to other thiol-containing compounds. Its ability to participate in both reduction and substitution reactions makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-sulfanyl-N'-(2-sulfanylacetyl)acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S2/c7-3(1-9)5-6-4(8)2-10/h9-10H,1-2H2,(H,5,7)(H,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMLATCMQNTURW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NNC(=O)CS)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308792 | |
Record name | 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62-48-6 | |
Record name | NSC222822 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC209421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.